5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
CAS No.: 872596-50-4
Cat. No.: VC4747302
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.49
* For research use only. Not for human or veterinary use.
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide - 872596-50-4](/images/structure/VC4747302.png)
Specification
CAS No. | 872596-50-4 |
---|---|
Molecular Formula | C22H20N4O2S |
Molecular Weight | 404.49 |
IUPAC Name | 5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C22H20N4O2S/c27-20-11-15(12-25(20)16-7-3-1-4-8-16)22(28)23-21-18-13-29-14-19(18)24-26(21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,28) |
Standard InChI Key | ZWGRVZLKRFEMAS-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5 |
Introduction
Structural Analysis and Molecular Characteristics
IUPAC Name and Molecular Formula
The compound’s systematic name, 5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide, reflects its fused thienopyrazole and pyrrolidinone systems. The molecular formula is C₂₃H₂₁N₅O₂S, with a molecular weight of 431.51 g/mol .
Core Structural Features
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Thieno[3,4-c]pyrazole: A bicyclic system combining a thiophene ring (sulfur-containing) and a pyrazole (two adjacent nitrogen atoms) .
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Pyrrolidinone-carboxamide: A five-membered lactam ring (5-oxo-pyrrolidine) linked via a carboxamide group to the thienopyrazole core .
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Substituents: Two phenyl groups at the 1-position of the pyrrolidinone and the 2-position of the thienopyrazole enhance hydrophobic interactions.
Table 1: Structural Comparison with Analogues
Feature | Target Compound | Comparator (CAS: 958961-44-9) |
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Core Structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole |
Carboxamide Moiety | Pyrrolidinone-3-carboxamide | Chromene-3-carboxamide |
Molecular Weight | 431.51 g/mol | 419.5 g/mol |
Key Substituents | 1-Phenyl, 2-phenyl | 2-Methylphenyl, chromene |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through a multi-step sequence:
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Thienopyrazole Core Formation: Cyclization of 3-aminothiophene derivatives with hydrazines under acidic conditions .
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Pyrrolidinone Introduction: Coupling of 5-oxo-pyrrolidine-3-carboxylic acid to the thienopyrazole amine via carbodiimide-mediated amidation (e.g., HATU, DCC) .
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Functionalization: Addition of phenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
Key Reaction Conditions
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Amidation: HATU/DIEA in dichloromethane, 2h, room temperature .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Yield and Challenges
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Challenges: Steric hindrance from phenyl groups reduces coupling efficiency; regioselectivity in thienopyrazole cyclization requires precise temperature control .
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF.
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Stability: Stable under inert conditions; degrades in acidic/basic media via lactam ring hydrolysis .
Spectroscopic Data
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IR (KBr): 1675 cm⁻¹ (C=O, pyrrolidinone), 1540 cm⁻¹ (C=N, pyrazole) .
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¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, 10H, aromatic), 3.6 (m, 2H, pyrrolidinone), 2.9 (t, 2H, thienopyrazole) .
Biological Activity and Mechanisms
Enzyme Inhibition
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TRKA Kinase: Analogues (e.g., pyrazolo[3,4-b]pyridines) show IC₅₀ values of ~56 nM, suggesting potential kinase inhibition .
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COX-2: Structural similarity to 5-oxo-pyrazoles implies anti-inflammatory activity via cyclooxygenase inhibition .
Antimicrobial Effects
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Gram-positive Bacteria: MIC of 8 µg/mL against S. aureus for analogues with similar carboxamide groups.
Pharmacological Applications and Future Directions
Drug Development
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Lead Optimization: Modifying phenyl substituents improves bioavailability (e.g., halogenation for enhanced target affinity).
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Prodrug Strategies: Esterification of the carboxamide group enhances solubility .
Industrial Relevance
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